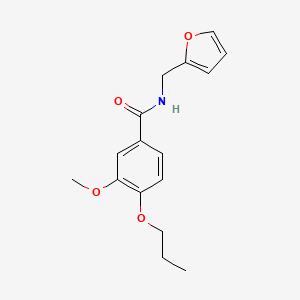
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide is an organic compound that belongs to the class of amides It features a furan ring, a methoxy group, and a propoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Coupling reactions: The furan ring is then coupled with 3-methoxy-4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for the synthesis of amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC under mild synthetic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy and propoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with different alkoxy groups.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel antibacterial and antifungal agents due to its furan ring, which exhibits significant biological activity.
Materials Science: The compound can be used in the synthesis of polymers and resins, providing unique properties such as thermal stability and resistance to degradation.
Biological Studies: It is employed in studies investigating the interaction of furan derivatives with various biomolecules, including proteins and enzymes.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and exhibits similar biological activities.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with significant biological activity.
Uniqueness
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and propoxy groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-8-21-14-7-6-12(10-15(14)19-2)16(18)17-11-13-5-4-9-20-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZQZDRKBOKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone](/img/structure/B4815969.png)
![7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4815971.png)
![(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide](/img/structure/B4815983.png)
![2-{[3-(cyclohexylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4815992.png)
![4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4815994.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4815995.png)
![3-{[(4-nitrophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4816003.png)
![2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B4816024.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4816038.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4816046.png)
![N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4816053.png)
![(1E)-1-[(2-hydroxy-5-methylphenyl)amino]-4,4-dimethylpent-1-en-3-one](/img/structure/B4816061.png)
![methyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)propanoyl]amino}benzoate](/img/structure/B4816063.png)
![ethyl 4-[4-(3,4-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B4816067.png)
